molecular formula C5H10O5 B10789211 Pentose CAS No. 1132639-46-3

Pentose

Cat. No.: B10789211
CAS No.: 1132639-46-3
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
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Description

Pentose is a monosaccharide, or simple sugar, that contains five carbon atoms. The general chemical formula for pentoses is C₅H₁₀O₅. Pentoses are crucial in biochemistry, particularly in the structure and function of nucleic acids. Ribose, a type of this compound, is a component of ribonucleic acid (RNA), while deoxyribose, another this compound, is a component of deoxyribonucleic acid (DNA). Pentoses can exist in both linear and cyclic forms, and they play significant roles in various metabolic pathways, including the this compound phosphate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentoses can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of polysaccharides such as hemicellulose, which is abundant in plant biomass. The hydrolysis process typically uses acidic or enzymatic conditions to break down the polysaccharides into their constituent pentose sugars, such as xylose and arabinose .

Industrial Production Methods

Industrial production of pentoses often involves the extraction and purification of these sugars from lignocellulosic biomass. This process includes pretreatment of the biomass to release the hemicellulose, followed by hydrolysis to convert the hemicellulose into this compound sugars. The resulting mixture is then purified to isolate the desired this compound .

Chemical Reactions Analysis

Types of Reactions

Pentoses undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldonic acids (e.g., ribonic acid)

    Reduction: Sugar alcohols (e.g., xylitol)

    Substitution: Glycosides (e.g., methyl riboside)

Scientific Research Applications

Pentoses have a wide range of applications in scientific research:

    Chemistry: Pentoses are used as building blocks in the synthesis of various organic compounds.

    Biology: Ribose and deoxyribose are essential components of RNA and DNA, respectively.

    Medicine: Pentoses like xylitol are used as sugar substitutes in diabetic-friendly products.

    Industry: Pentoses are used in the production of biofuels and bioplastics.

Mechanism of Action

Pentoses exert their effects through various biochemical pathways. For instance, in the pentose phosphate pathway, glucose-6-phosphate is converted into ribose-5-phosphate and nicotinamide adenine dinucleotide phosphate (NADPH). Ribose-5-phosphate is essential for nucleotide synthesis, while NADPH is involved in redox homeostasis and biosynthetic processes . Pentoses also interact with enzymes and other molecules to facilitate metabolic reactions and energy production .

Comparison with Similar Compounds

Pentoses can be compared with other monosaccharides, such as hexoses (six-carbon sugars) and tetroses (four-carbon sugars). While hexoses like glucose are more abundant and serve as primary energy sources, pentoses have unique roles in nucleic acid structure and function. Similar compounds include:

    Hexoses: Glucose, fructose, galactose

    Tetroses: Erythrose, threose

    Deoxypentoses: Deoxyribose

Pentoses are unique in their involvement in the pentose phosphate pathway and their structural role in nucleic acids, distinguishing them from other monosaccharides .

Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
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Record name NSC164936
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name .alpha.-D-Ribose
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Record name NSC76347
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Pentopyranose
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